molecular formula C11H14N2O2S2 B7868442 2-Butylsulfonyl-1,3-benzothiazol-6-amine

2-Butylsulfonyl-1,3-benzothiazol-6-amine

Cat. No.: B7868442
M. Wt: 270.4 g/mol
InChI Key: UBUPTGJKWBFDSM-UHFFFAOYSA-N
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Description

2-Butylsulfonyl-1,3-benzothiazol-6-amine is a benzothiazole derivative characterized by a butylsulfonyl group (-SO₂C₄H₉) at position 2 and an amine (-NH₂) at position 6 of the benzothiazole ring. Benzothiazole derivatives are widely studied for their biological activities, including antimicrobial and anticancer properties .

Properties

IUPAC Name

2-butylsulfonyl-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S2/c1-2-3-6-17(14,15)11-13-9-5-4-8(12)7-10(9)16-11/h4-5,7H,2-3,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUPTGJKWBFDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) CAS Number Purity (%)
This compound* Butylsulfonyl (-SO₂C₄H₉) Not reported Not reported Not reported -
2-(Methylsulfanyl)-1,3-benzothiazol-6-amine Methylthio (-SCH₃) C₈H₈N₂S₂ 196.29 25706-29-0 97
2-tert-butyl-1,3-benzothiazol-6-amine tert-Butyl (-C(CH₃)₃) C₁₁H₁₄N₂S⁺ 206.30 (calculated) 1509498-23-0 95
2-Cyclopropyl-1,3-benzothiazol-6-amine Cyclopropyl (-C₃H₅) C₁₀H₁₀N₂S 190.27 (calculated) 58460-17-6 100
2-Methyl-1,3-benzothiazol-6-amine Methyl (-CH₃) C₈H₈N₂S 164.23 Not reported -
2-Methoxy-1,3-benzothiazol-6-amine Methoxy (-OCH₃) C₈H₈N₂OS 180.23 77563-27-0 -
2-[(4-Nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-amine 4-Nitrobenzylsulfanyl C₁₄H₁₂N₃O₂S₂ 326.40 (calculated) Not reported -

⁺ Discrepancy noted: lists CAS 1509498-23-0 as C₁₂H₁₄N₂ (MW 186.26), conflicting with the expected formula for a tert-butyl-substituted benzothiazole (C₁₁H₁₄N₂S).

Physicochemical and Electronic Properties

  • Electron Effects :

    • The butylsulfonyl group is strongly electron-withdrawing, reducing electron density in the benzothiazole ring and enhancing stability toward electrophilic substitution. This contrasts with methylthio (-SCH₃) and tert-butyl (-C(CH₃)₃) groups, which are electron-donating via inductive and steric effects, respectively .
    • Methoxy (-OCH₃) and 4-nitrobenzylsulfanyl groups introduce mixed electronic effects: methoxy is electron-donating via resonance, while nitro groups are electron-withdrawing .
  • Solubility and Lipophilicity: The polar sulfonyl group in the target compound likely increases water solubility compared to nonpolar substituents like tert-butyl or cyclopropyl. For example, 2-(Methylsulfanyl)-1,3-benzothiazol-6-amine (logP ~2.5, estimated) is less polar than the sulfonyl analog .

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